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molecular formula C14H20O3Si B1647015 6-((Tert-butyldimethylsilyl)oxy)benzofuran-3(2H)-one

6-((Tert-butyldimethylsilyl)oxy)benzofuran-3(2H)-one

Cat. No. B1647015
M. Wt: 264.39 g/mol
InChI Key: GINXPHDRULGHRQ-UHFFFAOYSA-N
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Patent
US08399465B2

Procedure details

To a solution of tert-butyl-chloro-dimethyl-silane (12.6 g, 83.9 mmol) in DMF (120 mL) was added DIEA (18.4 g, 24.9 mL, 142.7 mmol) and the mixture was stirred (rt, 0.5 h). The reaction mixture was treated with 6-hydroxy-benzofuran-3-one (12.0 g, 79.9 mmol) and stirred (rt, 0.25 h). The reaction mixture was treated with water (100 mL) to form a solid. The solid was filtered to afford the title compound as a yellow solid (20.4 g, 98%). MS (ESI): mass calcd. for C14H20O3Si, 264.1; m/z found, 265.0 [M+H]+. 1H NMR (400 MHz, CDCl3): 7.55 (d, J=8.4, 1H), 6.57 (dd, J=8.5, 2.0, 1H), 6.51 (d, J=1.9, 1H), 4.60 (s, 2H), 0.99 (s, 9H), 0.26 (s, 6H).
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
24.9 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[C:1]([Si:5](Cl)([CH3:7])[CH3:6])([CH3:4])([CH3:3])[CH3:2].CCN(C(C)C)C(C)C.[OH:18][C:19]1[CH:28]=[CH:27][C:22]2[C:23](=[O:26])[CH2:24][O:25][C:21]=2[CH:20]=1.O>CN(C=O)C>[C:1]([Si:5]([CH3:7])([CH3:6])[O:18][C:19]1[CH:28]=[CH:27][C:22]2[C:23](=[O:26])[CH2:24][O:25][C:21]=2[CH:20]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)Cl
Name
Quantity
24.9 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
OC1=CC2=C(C(CO2)=O)C=C1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred (rt, 0.5 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred (rt, 0.25 h)
Duration
0.25 h
CUSTOM
Type
CUSTOM
Details
to form a solid
FILTRATION
Type
FILTRATION
Details
The solid was filtered

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)(C)(C)[Si](OC1=CC2=C(C(CO2)=O)C=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.4 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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